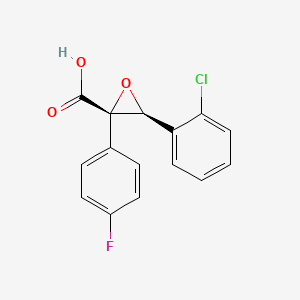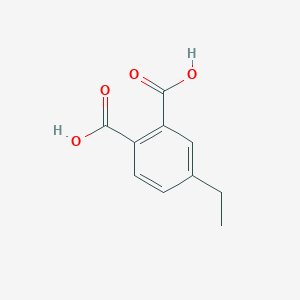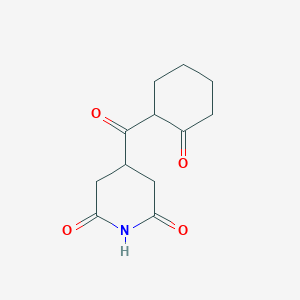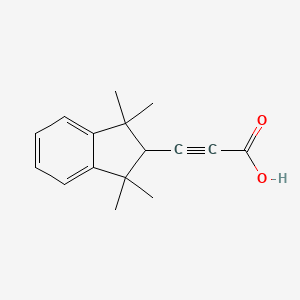
1-(1,4-Dimethylcyclohexyl)-4-ethylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1,4-Dimethylcyclohexyl)-4-ethylbenzene is an organic compound characterized by a cyclohexane ring substituted with two methyl groups at positions 1 and 4, and an ethylbenzene moiety attached to the cyclohexane ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,4-Dimethylcyclohexyl)-4-ethylbenzene typically involves the alkylation of 1,4-dimethylcyclohexane with ethylbenzene under Friedel-Crafts alkylation conditions. This reaction is catalyzed by a Lewis acid such as aluminum chloride (AlCl3) and is carried out in an inert solvent like dichloromethane. The reaction proceeds through the formation of a carbocation intermediate, which then reacts with the ethylbenzene to form the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow reactors that allow for precise control of reaction conditions, such as temperature and pressure. This method ensures high yield and purity of the product while minimizing the formation of by-products.
化学反応の分析
Types of Reactions: 1-(1,4-Dimethylcyclohexyl)-4-ethylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to yield the fully saturated hydrocarbon.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, where substituents like halogens or nitro groups can be introduced using reagents such as bromine (Br2) or nitric acid (HNO3).
Common Reagents and Conditions:
Oxidation: KMnO4 in aqueous solution under acidic or basic conditions.
Reduction: H2 gas with Pd/C catalyst under mild pressure.
Substitution: Br2 in the presence of a catalyst like iron (Fe) for bromination; HNO3 for nitration.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of fully saturated hydrocarbons.
Substitution: Formation of halogenated or nitrated derivatives.
科学的研究の応用
1-(1,4-Dimethylcyclohexyl)-4-ethylbenzene has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of polymers and resins.
作用機序
The mechanism of action of 1-(1,4-Dimethylcyclohexyl)-4-ethylbenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.
類似化合物との比較
1,4-Dimethylcyclohexane: Shares the cyclohexane ring with methyl groups but lacks the ethylbenzene moiety.
Ethylbenzene: Contains the ethylbenzene moiety but lacks the cyclohexane ring.
1,3-Dimethylcyclohexane: Similar structure but with methyl groups at different positions on the cyclohexane ring.
Uniqueness: 1-(1,4-Dimethylcyclohexyl)-4-ethylbenzene is unique due to the combination of the cyclohexane ring with specific methyl substitutions and the ethylbenzene moiety. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
特性
CAS番号 |
922512-05-8 |
|---|---|
分子式 |
C16H24 |
分子量 |
216.36 g/mol |
IUPAC名 |
1-(1,4-dimethylcyclohexyl)-4-ethylbenzene |
InChI |
InChI=1S/C16H24/c1-4-14-5-7-15(8-6-14)16(3)11-9-13(2)10-12-16/h5-8,13H,4,9-12H2,1-3H3 |
InChIキー |
QHPCWICEQXWCPP-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC=C(C=C1)C2(CCC(CC2)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-Amino-2-[(3-methylbut-2-en-1-yl)oxy]benzonitrile](/img/structure/B14200465.png)





![{[(1S)-Cyclopent-2-en-1-yl]methyl}benzene](/img/structure/B14200497.png)
![3-{[5-(4-Methylpiperazin-1-YL)pentyl]oxy}benzaldehyde](/img/structure/B14200502.png)

![5H-Benzo[f]pyrano[2,3-h]quinoxaline, 6,7-dihydro-7,7-dimethyl-](/img/structure/B14200506.png)

![Dodecyl 2-({4-[(butan-2-yl)oxy]phenyl}sulfanyl)butanoate](/img/structure/B14200521.png)
![5-[(2H-1,3-Benzodioxol-5-yl)methanesulfonyl]-3-methoxy-1,2,4-thiadiazole](/img/structure/B14200532.png)
